REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=O)=[CH:4][C:3]=1[CH3:11]>P(Cl)(Cl)(Cl)=O>[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]#[N:8])=[CH:4][C:3]=1[CH3:11]
|
Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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FC1=C(C=C(C(=O)N)C=C1)C
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Name
|
|
Quantity
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50 mL
|
Type
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solvent
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Smiles
|
P(=O)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
evaporated down i
|
Type
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ADDITION
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Details
|
The residue is poured into ice water
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Type
|
FILTRATION
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Details
|
the resulting precipitate is filtered off
|
Type
|
WASH
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Details
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washed with water
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Type
|
WASH
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Details
|
is washed with sat. potassium carbonate solution
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated down completely i
|
Name
|
|
Type
|
|
Smiles
|
FC1=C(C=C(C#N)C=C1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |